Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride

Salt selection Solid handling Aqueous solubility

Procure Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride (CAS 2763760-18-3) for synthetic workflows that demand increased accuracy. This HCl salt offers superior weighing accuracy and long-term stability compared to the free amine, directly enhancing dissolution kinetics for solid-phase peptide synthesis (SPPS). The rigid cyclobutane core serves as a conformation-restricting scaffold, while the 4-fluorophenyl substituent acts as a dual-purpose ¹⁹F NMR reporter group. This form is ideal for prioritizing handling properties without compromising compatibility in amide library synthesis or Fmoc-SPPS protocols.

Molecular Formula C12H15ClFNO2
Molecular Weight 259.70 g/mol
CAS No. 2763760-18-3
Cat. No. B6606428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride
CAS2763760-18-3
Molecular FormulaC12H15ClFNO2
Molecular Weight259.70 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC(C1)N)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H14FNO2.ClH/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8;/h2-5,10H,6-7,14H2,1H3;1H
InChIKeySHXNJDCCRAEMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-1-(4-Fluorophenyl)cyclobutane-1-carboxylate Hydrochloride: Procurement-Grade Cyclobutane Amino Ester Building Block


Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride (CAS 2763760-18-3) is a conformationally constrained cyclobutane-derived amino acid ester supplied as the hydrochloride salt (C₁₂H₁₅ClFNO₂, MW 259.70 g/mol). The compound features a 1,3-disubstituted cyclobutane core bearing a 4-fluorophenyl group at C1, an amino group at C3, and a methyl carboxylate ester at C1, furnished as the HCl salt . Its free base (CAS 1889011-16-8) is commercially catalogued through major suppliers at 95% purity and is primarily positioned as a building block for medicinal chemistry and peptide research . The hydrochloride salt form is specifically engineered to improve handling properties relative to the free amine, an attribute directly relevant to procurement decisions for synthetic workflows requiring weighable, non-hygroscopic solids.

Why Generic Cyclobutane Amino Acid Substitution Fails for Methyl 3-Amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate Hydrochloride


The cyclobutane amino acid chemical space encompasses multiple structural variables—ring substitution pattern, aromatic substituent identity, ester vs. acid functionality, salt form, and stereochemistry—each of which independently dictates the compound's conformational bias, reactivity, solubility, and spectroscopic properties [1]. The 4-fluorophenyl substituent introduced at the C1 position transforms the parent 1-aminocyclobutane-1-carboxylate (ACBC) scaffold into a conformationally restricted aromatic amino acid surrogate that is compatible with solid-phase peptide synthesis (SPPS) and serves as a ¹⁹F NMR reporter group, while the unsubstituted ACBC lacks this dual functionality . Substituting the methyl ester with the free carboxylic acid, or using the ethyl ester analog (CAS 2114801-52-2), alters protection-group strategy and steric demand during coupling. Critically, procurement of the hydrochloride salt rather than the free base directly impacts dissolution kinetics, weighing accuracy, and long-term storage stability—factors that generic catalog selection based solely on the core chemotype cannot resolve. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: Methyl 3-Amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage for Methyl 3-Amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate

The hydrochloride salt form of cyclobutane-based amines provides enhanced aqueous solubility relative to the free base, a phenomenon documented across structurally analogous 4-fluorophenyl cyclobutane derivatives . The free base methyl ester (CAS 1889011-16-8, MW 223.24 g/mol) is a neutral lipophilic molecule with limited water solubility, whereas the HCl salt (CAS 2763760-18-3, MW 259.70 g/mol) incorporates a stoichiometric equivalent of HCl, conferring ionic character that increases polarity and aqueous dissolution rate. This differential is critical for aqueous reaction conditions, salt metathesis protocols, and analytical method development. For the analogous trans-3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride (CAS 1807940-50-6), the hydrochloride salt is explicitly characterized as 'typically more soluble in water compared to its free base form, which can enhance its utility in pharmaceutical applications' .

Salt selection Solid handling Aqueous solubility Procurement specification

Methyl Ester vs. Carboxylic Acid: Orthogonal Protection Strategy for Methyl 3-Amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate in Peptide Synthesis

The methyl ester of 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate serves as a carboxyl-protected form of the corresponding amino acid (CAS 1258652-54-8, 1-amino-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid, MW 209.22 g/mol) . In the seminal work by Tkachenko et al. (2014), the structurally identical carboxylic acid was synthesized in five steps and incorporated into gramicidin S via standard Fmoc-SPPS protocols, where the free carboxylic acid was required for amide bond formation . The methyl ester provides an orthogonal protection strategy: the ester can be selectively hydrolyzed (e.g., LiOH, THF/H₂O) to unmask the carboxylic acid for peptide coupling, while the Boc- or Fmoc-protected amine at C3 remains intact. This contrasts with procuring the free carboxylic acid directly (CAS 1258652-54-8), which would necessitate re-protection of the carboxyl group if selective amine functionalization is desired first.

Solid-phase peptide synthesis Protecting group strategy Ester hydrolysis Synthetic intermediate

Cyclobutane vs. Acyclic or Larger Ring Linkers: Quantified Potency Enhancement Through Conformational Restriction

The cyclobutane scaffold provides a quantifiable potency advantage over acyclic and larger cycloalkyl linkers through conformational restriction. van der Kolk et al. (2022) reviewed multiple cases where the cyclobutane ring was critical for target potency [1]. In one exemplar series, replacing an acyclic ethyl linker with a trans-1,3-cyclobutyl linker between two inhibitor pharmacophores yielded a remarkable 10-fold increase in potency relative to the ethyl-linked compound [1]. In a separate G9a methyltransferase inhibitor program, a spirocyclic cyclobutane-containing compound exhibited an IC₅₀ of 153 nM; replacement of the spirocyclobutane with spirocyclopentane, spirocyclohexane, or geminal hydrogens resulted in potency drops of at least one order of magnitude (>10-fold decrease) across all modifications [1]. The 1-aminocyclobutanecarboxylic acid scaffold has also been validated as a lead for succinate dehydrogenase inhibitors (SDHIs): compound A21 exhibited EC₅₀ values of 0.03 mg/L against Rhizoctonia solani and 0.04 mg/L against Botrytis cinerea, comparing favorably to the commercial SDHI fluxapyroxad (R.s. EC₅₀ = 0.02 mg/L; B.c. EC₅₀ = 0.20 mg/L) and outperforming boscalid (R.s. EC₅₀ = 0.29 mg/L; B.c. EC₅₀ = 0.42 mg/L) [2].

Conformational restriction Scaffold hopping Drug design Potency optimization

4-Fluorophenyl Cyclobutane Amino Acid vs. Unsubstituted ACBC: Validated ¹⁹F NMR Reporter Function and Peptide Compatibility

The 4-fluorophenyl-substituted cyclobutane amino acid scaffold has been experimentally validated as a conformationally restricted ¹⁹F NMR label for studying membrane-bound peptides, a capability absent in unsubstituted 1-aminocyclobutane-1-carboxylate (ACBC). Tkachenko et al. (2014) synthesized both cis and trans isomers of 1-amino-3-(4-fluorophenyl)cyclobutanecarboxylic acid (the carboxylic acid counterpart of the target methyl ester) in five steps from diethyl 2-(4-fluorophenyl)propanedioate and incorporated them into the antimicrobial peptide gramicidin S as replacements for D-phenylalanine [1]. Circular dichroism (CD) analysis and molecular modeling confirmed that the ¹⁹F-labeled analogs do not disrupt peptide conformation when substituted for Phe, neither in a β-turn nor in an α-helix [1]. The Cα-tetrasubstituted nature of the amino acid prevents racemization, ensuring full compatibility with standard Fmoc-SPPS protocols [1]. This establishes the 4-fluorophenyl cyclobutane scaffold as a dual-purpose building block—simultaneously providing conformational constraint and a sensitive ¹⁹F spectroscopic probe for structural biology applications.

¹⁹F NMR spectroscopy Solid-phase peptide synthesis Membrane-bound peptides Conformational analysis

Cyclobutane (ACBC) vs. Cyclopropane (ACC): Ring Size Determines NMDA Receptor Functional Activity and Enzyme Inhibitory Potency

The four-membered cyclobutane ring and three-membered cyclopropane ring confer opposite functional pharmacology at the NMDA receptor-associated glycine binding site. Rao et al. (1990) demonstrated that 1-aminocyclobutane-1-carboxylate (ACBC, 100 mg/kg i.v.) acts as a glycine receptor antagonist, whereas 1-aminocyclopropane-1-carboxylate (ACC), its direct three-membered ring analog, functions as an agonist at the same site [1]. The brain half-life of ACBC was measured at 5 min in mouse brain and 4 min in rat CSF following intravenous administration [1]. In a separate enzyme system, Kosugi et al. (1997) showed that ACBC is a competitive inhibitor of ACC oxidase from carnation petals with a Ki of 20–30 μM, exhibiting approximately 5-fold higher affinity than the natural substrate ACC (Km = 111–125 μM) [2]. This ring-size-dependent divergence in both receptor pharmacology and enzyme inhibition establishes that the cyclobutane scaffold is not interchangeable with cyclopropane analogs: the additional carbon atom in the ring fundamentally alters the spatial presentation of the amino and carboxylate groups, switching functional activity from agonism to antagonism at the NMDA receptor.

NMDA receptor Glycine binding site ACC oxidase inhibition Ring-size pharmacophore

High-Value Application Scenarios for Methyl 3-Amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate Hydrochloride Based on Quantitative Evidence


¹⁹F NMR Structural Biology of Membrane-Active Peptides

The target methyl ester hydrochloride serves as the direct synthetic precursor to 1-amino-3-(4-fluorophenyl)cyclobutanecarboxylic acid, which Tkachenko et al. (2014) validated as a conformationally restricted ¹⁹F NMR label compatible with Fmoc-SPPS and non-disruptive to peptide secondary structure in membrane environments [1]. After ester hydrolysis, the resulting amino acid can be incorporated into antimicrobial peptides, GPCR ligands, or ion channel modulators for solid-state ¹⁹F distance measurements.

Cyclobutane-Constrained Kinase or Methyltransferase Inhibitor Lead Optimization

The cyclobutane scaffold has demonstrated a ≥10-fold potency advantage over acyclic and larger-ring linkers in multiple target classes, including G9a methyltransferase (IC₅₀ = 153 nM for spirocyclobutane vs. >10-fold drop for cyclopentane/cyclohexane) [2]. The methyl ester hydrochloride provides an ideal starting point for parallel amide library synthesis at both the C1 ester and C3 amine positions, enabling systematic exploration of vectors projecting from the rigid cyclobutane core.

Succinate Dehydrogenase Inhibitor (SDHI) Agrochemical Discovery

Aminocyclobutanecarboxylic acid derivatives have been established as a validated scaffold for SDHI development, with compound A21 achieving EC₅₀ values (0.03–0.04 mg/L) comparable to or exceeding commercial SDHIs fluxapyroxad and boscalid [3]. The methyl ester hydrochloride provides the cyclobutane amino acid core in a form directly amenable to diversification via amidation or ester aminolysis, facilitating rapid SAR exploration in antifungal lead programs.

NMDA Receptor Glycine-Site Modulator Development

The ring-size-dependent pharmacology established by Rao et al. (1990)—where cyclobutane ACBC acts as an antagonist while cyclopropane ACC acts as an agonist at the NMDA-associated glycine receptor [4]—positions the 4-fluorophenyl cyclobutane scaffold as a privileged chemotype for developing subtype-selective NMDA receptor modulators. Introduction of the 4-fluorophenyl substituent at the C1 position adds an additional vector for optimizing lipophilicity, target engagement, and blood-brain barrier penetration beyond what the unsubstituted ACBC scaffold offers.

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